

OGT 2115 as a Heparanase Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: OGT 2115

Cat. No.: B609723

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Executive Summary: **OGT 2115** is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase, the sole endo- β -D-glucuronidase in mammals responsible for cleaving heparan sulfate chains.[1][2] By targeting heparanase, **OGT 2115** disrupts key pathological processes, including tumor growth, metastasis, and angiogenesis.[1][3] Preclinical studies have demonstrated its efficacy in downregulating anti-apoptotic proteins, inhibiting cancer cell viability, and suppressing tumor growth in vivo.[1][4] This document provides a comprehensive technical overview of **OGT 2115**, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its evaluation, intended for researchers and professionals in drug development.

Introduction to Heparanase

Heparanase (HPSE) is an endoglycosidase that specifically cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[5] HSPGs are integral components of the extracellular matrix (ECM) and cell surfaces, where they sequester a variety of bioactive molecules, including growth factors (e.g., VEGF, bFGF), cytokines, and enzymes.[6][7] By degrading HS, heparanase releases these factors, promoting signaling cascades that drive cell proliferation, migration, and angiogenesis.[8] Elevated heparanase expression is strongly correlated with increased tumor size, metastasis, and poor prognosis in numerous cancers, making it a prime therapeutic target.[1][4]

OGT 2115: A Potent Heparanase Inhibitor

OGT 2115 is a benzoxazole acetic acid derivative that demonstrates high potency and specificity for heparanase.[\[9\]](#)[\[10\]](#)

Chemical and Physical Properties

Property	Value	Reference(s)
Chemical Name	2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid	[10]
Molecular Formula	C ₂₄ H ₁₆ BrFN ₂ O ₄	[9]
Molecular Weight	495.3 g/mol	[9]
CAS Number	853929-59-6	[9]
Appearance	Solid Powder	N/A
Purity	≥97%	[9]
Solubility	Soluble to 10 mM in fresh DMSO	[9]
Storage	Store solid powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.	[3]

Pharmacological Profile

OGT 2115 exhibits potent inhibition of heparanase activity and demonstrates significant anti-cancer effects across various preclinical models.

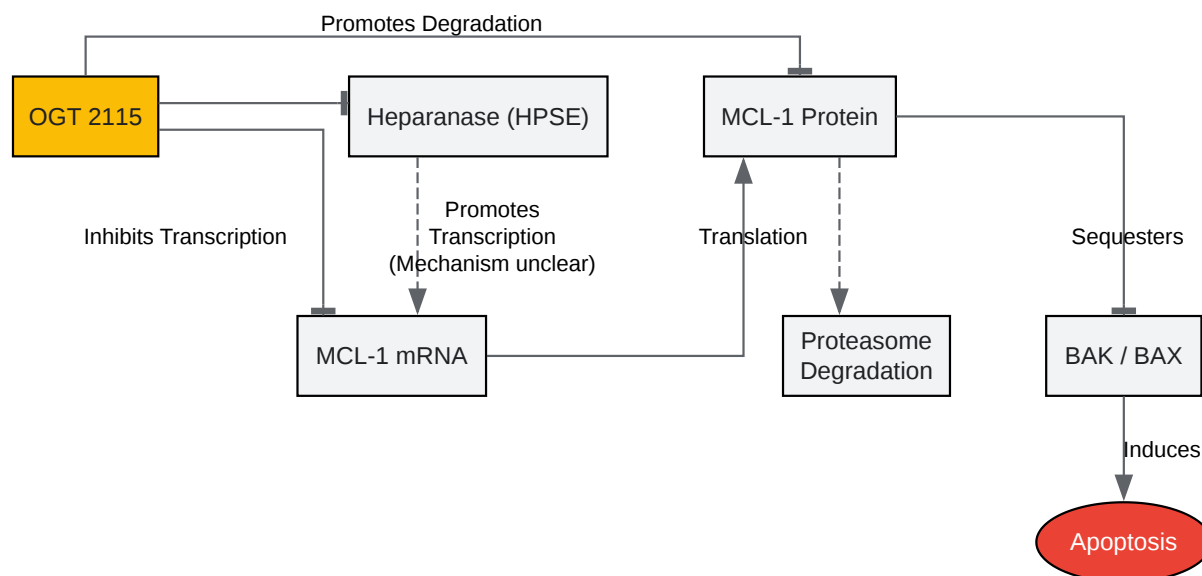
Parameter	Target / Cell Line	Value (IC ₅₀)	Reference(s)
Enzyme Inhibition	Human Heparanase	0.4 µM	[2][3][9]
Anti-Angiogenic Activity	In Vitro Angiogenesis Assay	1.0 - 7.5 µM	[3]
Cell Viability	PC-3 (Prostate Cancer)	20.2 µM	[4][11]
DU-145 (Prostate Cancer)	97.2 µM	[4][11]	
Off-Target Activity	Human Cytochrome P450 Isoenzymes	> 30 µM	[9]

Mechanism of Action

The anti-neoplastic effects of **OGT 2115** are multifactorial, stemming from its primary role as a heparanase inhibitor.

Induction of Apoptosis via MCL-1 Downregulation

A key mechanism of **OGT 2115** is the induction of apoptosis in cancer cells through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the BCL-2 family.[1][4] Studies in prostate cancer cells show that **OGT 2115** reduces MCL-1 expression at both the transcriptional and post-transcriptional levels.[1] The post-transcriptional degradation of MCL-1 is mediated via the proteasome pathway, as the effect is reversed by the proteasome inhibitor MG-132.[1][4] This reduction in MCL-1 unleashes pro-apoptotic proteins like BAK and BAX, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[12]

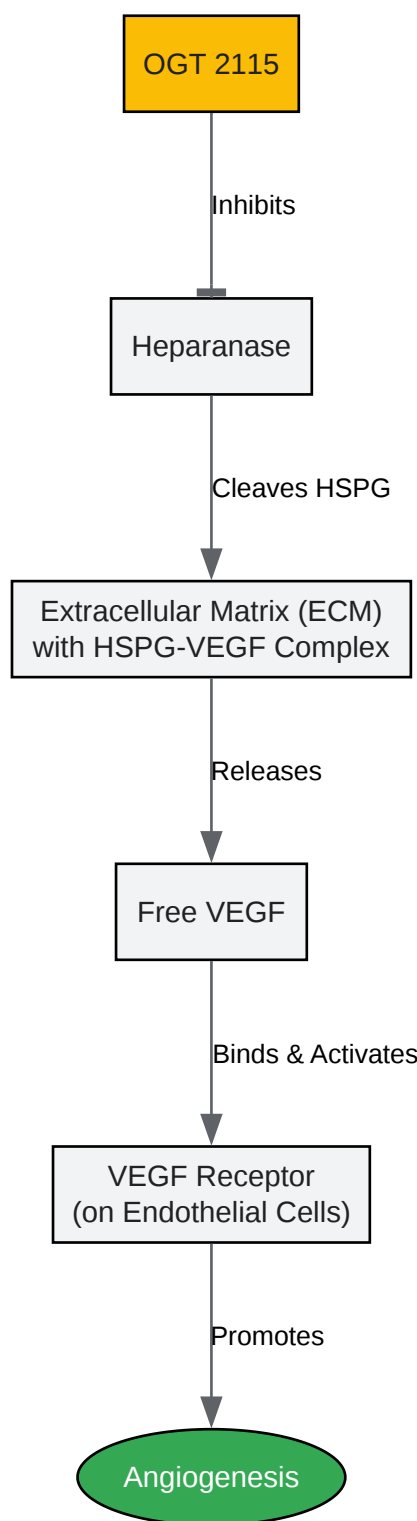


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OGT 2115 induces apoptosis by downregulating MCL-1.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is heavily reliant on growth factors like VEGF.[7][13] Heparanase activity in the tumor microenvironment cleaves HSPGs, releasing stores of VEGF and other pro-angiogenic factors, thereby promoting vessel formation.[6] **OGT 2115**, by inhibiting heparanase, prevents the release of these growth factors, leading to a reduction in angiogenesis. This is supported by in vivo data showing that **OGT 2115** treatment can modestly reduce serum VEGF levels in tumor-bearing mice.



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OGT 2115 inhibits angiogenesis by blocking VEGF release.

Effects on Mitochondrial Function

Recent studies have revealed that some anti-angiogenic agents can directly impact mitochondrial function. **OGT 2115** has been shown to inhibit the mitochondrial electron transport chain, specifically targeting complex I and complex II-III.[14][15] This inhibition leads to decreased mitochondrial oxygen consumption and a reduction in mitochondrial membrane potential, contributing to energy stress and apoptosis in cancer cells.[14][16]

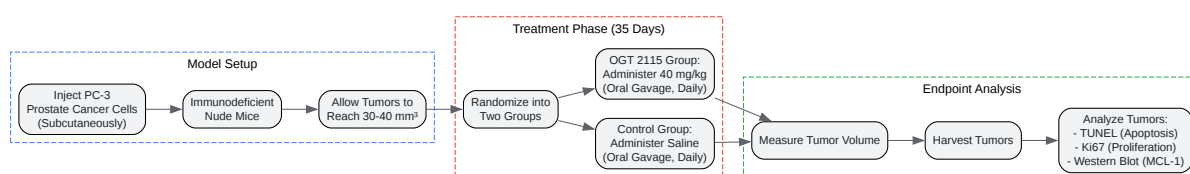
Preclinical Efficacy

In Vitro Studies

- Cell Viability: **OGT 2115** reduces the viability of human prostate cancer cell lines PC-3 and DU-145 in a dose-dependent manner.[4][11]
- Apoptosis: Treatment with **OGT 2115** significantly increases the rate of apoptosis in prostate cancer cells, as measured by Annexin V/PI double-staining assays.[4]
- Metastasis: **OGT 2115** can suppress invasion and migration induced by chemotherapeutic agents like Adriamycin in breast cancer cells.[2]

In Vivo Studies

In a xenograft model using PC-3 prostate cancer cells, oral administration of **OGT 2115** demonstrated significant anti-tumor activity.[1][4] Mice treated with **OGT 2115** exhibited markedly reduced tumor growth compared to the control group.[1] Immunohistochemical analysis of the resected tumors revealed a decrease in the proliferation marker Ki67 and an increase in apoptosis as measured by TUNEL staining.[1]



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Workflow for an in vivo prostate cancer xenograft study.

Key Experimental Methodologies

In Vitro Heparanase Activity Assay (ELISA-based)

This assay quantifies heparanase activity by measuring its ability to degrade an HS substrate, which reduces the binding of an HS-binding protein like bFGF.^[17]

- **Plate Coating:** Coat 96-well plates with a heparan sulfate-BSA conjugate.
- **Enzyme Reaction:** Add recombinant heparanase or samples containing heparanase (e.g., cell lysates) to the wells in the presence or absence of **OGT 2115**. Incubate to allow for HS cleavage.
- **Washing:** Wash plates to remove cleaved HS fragments.
- **bFGF Binding:** Add biotinylated basic fibroblast growth factor (bFGF), which binds to the remaining intact HS on the plate.
- **Detection:** Add streptavidin-HRP conjugate, followed by a chromogenic substrate (e.g., TMB).
- **Quantification:** Measure absorbance at the appropriate wavelength. A decrease in signal corresponds to an increase in heparanase activity.^{[8][17]}

Apoptosis Determination by Flow Cytometry

- **Cell Treatment:** Seed prostate cancer cells (e.g., PC-3, DU-145) and treat with varying concentrations of **OGT 2115** (e.g., 0-100 μ M) for 24 hours.^[1]
- **Cell Harvesting:** Harvest cells using trypsin, wash with PBS.
- **Staining:** Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC (stains apoptotic cells) and Propidium Iodide (PI, stains necrotic/late apoptotic cells).^[1]
- **Incubation:** Incubate in the dark at room temperature for 15 minutes.

- Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model Protocol

- Animal Model: Use male immunodeficient mice (e.g., nude, NSG) aged 6-8 weeks.[18][19][20]
- Cell Preparation: Prepare a suspension of cancer cells (e.g., $2-5 \times 10^6$ PC-3 cells) in a solution of PBS, optionally mixed 1:1 with Matrigel to improve tumor formation.[21]
- Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.[20]
- Tumor Monitoring: Monitor mice regularly and measure tumor volume with calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 30-100 mm³), randomize mice into treatment and control groups.[1][19]
- Drug Administration: Administer **OGT 2115** (e.g., 40 mg/kg) or vehicle control daily via the desired route (e.g., oral gavage).[1]
- Endpoint: Continue treatment for a defined period (e.g., 35 days) or until tumors in the control group reach a maximum size limit.[1] At the endpoint, harvest tumors for further analysis (e.g., IHC, Western blot).

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References

- 1. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

- 3. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
- 4. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [amsbio.com](https://www.amsbio.com) [amsbio.com]
- 6. Anti-angiogenic alternatives to VEGF blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Endothelial Growth Factor as an Anti-angiogenic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OGT 2115 | Antiangiogenic Compounds: R&D Systems [rndsystems.com]
- 10. [caymanchem.com](https://www.caymanchem.com) [caymanchem.com]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiangiogenesis Agents | OncoHEMA Key [oncohemakey.com]
- 14. From old to new — Repurposing drugs to target mitochondrial energy metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Anti-Mitochondrial Therapy: The Future of Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An ELISA-based Assay for Measuring Heparanase Activity [escholarship.org]
- 18. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. Human Prostate Cancer in a Clinically Relevant Xenograft Mouse Model: Identification of $\beta(1,6)$ -Branched Oligosaccharides as a Marker of Tumor Progression | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 21. [researchgate.net](https://www.researchgate.net) [researchgate.net]
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